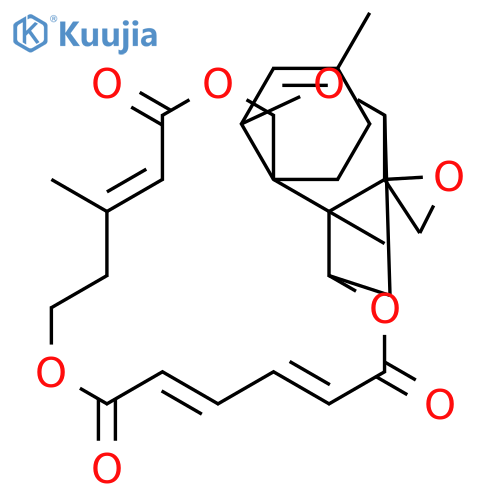Cas no 4643-58-7 (verrucarin J)

verrucarin J structure
商品名:verrucarin J
CAS番号:4643-58-7
MF:C27H32O8
メガワット:484.538188934326
CID:930375
verrucarin J 化学的及び物理的性質
名前と識別子
-
- verrucarin J
- muconomycin B
- VERRUCRIN J
- (1'R,2S,3'R,8'R,12'E,18'E,20'Z,24'R,25'S)-5',13',25'-Trimethyl-11'H,17'H,22'H-spiro[oxirane-2,26'-[2,10,16,23]tetraoxatetracyclo[22.2.1.0~3,8~.0~8,25~]heptacosa[4,12,18,20]tetraene]-11',17',22'-trione
-
計算された属性
- せいみつぶんしりょう: 484.20976
じっけんとくせい
- PSA: 100.66
- ひせんこうど: D19 +54° (benzene); D22 +20 ± 2° (c = 1.011 in chloroform)
verrucarin J 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BIV1007-100ug |
Verrucarin J |
4643-58-7 | 100ug |
£55.00 | 2023-08-31 | ||
| Apollo Scientific | BIV1007-500ug |
Verrucarin J |
4643-58-7 | 500ug |
£170.00 | 2022-10-09 | ||
| Apollo Scientific | BIV1007-1mg |
Verrucarin J |
4643-58-7 | 1mg |
£390.00 | 2025-02-22 | ||
| MedChemExpress | HY-N10113-1mg |
Verrucarin J |
4643-58-7 | ≥99.0% | 1mg |
¥8000 | 2024-07-19 | |
| Apollo Scientific | BIV1007-100g |
Verrucarin J |
4643-58-7 | 100g |
£55.00 | 2025-02-22 | ||
| Apollo Scientific | BIV1007-25mg |
Verrucarin J |
4643-58-7 | 25mg |
£4773.00 | 2025-03-22 | ||
| Apollo Scientific | BIV1007-5mg |
Verrucarin J |
4643-58-7 | 5mg |
£1212.00 | 2025-03-22 | ||
| Apollo Scientific | BIV1007-10mg |
Verrucarin J |
4643-58-7 | 10mg |
£2181.00 | 2025-03-22 |
verrucarin J 関連文献
-
J. F. Grove Nat. Prod. Rep. 1993 10 429
-
Michael A. Sebald,Julian Gebauer,Matthias Koch Org. Biomol. Chem. 2021 19 9872
-
R. C. F. Jones Nat. Prod. Rep. 1984 1 87
-
Antonio Evidente Nat. Prod. Rep. 2022 39 1591
-
J. S. Roberts,I. Bryson Nat. Prod. Rep. 1984 1 105
4643-58-7 (verrucarin J) 関連製品
- 2623-22-5(15-Acetoxyscirpenol)
- 36519-25-2(Neosolaniol Standard)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 506-17-2(cis-Vaccenic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4643-58-7)verrucarin J

清らかである:99%
はかる:1mg
価格 ($):1003.0